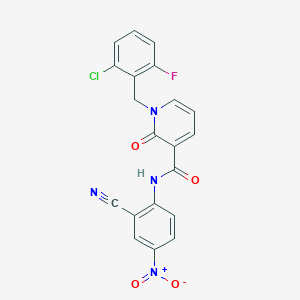
1-(2-chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12ClFN4O4 and its molecular weight is 426.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Structural Overview
Compound A features a complex structure characterized by a dihydropyridine core substituted with various functional groups. The presence of a chloro and fluorine atom in the benzyl moiety, along with a cyano and nitro group on the phenyl ring, suggests potential interactions with biological targets that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : Compound A showed an IC50 value of 12 µM.
- Lung Cancer (A549) : The compound exhibited an IC50 value of 15 µM.
- Colon Cancer (HCT116) : An IC50 value of 10 µM was reported.
The anticancer activity of Compound A is attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with Compound A, indicating that it triggers intrinsic apoptotic pathways. Additionally, the compound was found to inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that Compound A may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of Compound A was assessed using animal models. In a carrageenan-induced paw edema model in rats, treatment with Compound A significantly reduced inflammation compared to control groups. Histopathological examination revealed decreased infiltration of inflammatory cells and reduced edema in treated animals.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of Compound A. In neuroblastoma cell lines, it was shown to reduce oxidative stress markers and enhance cell viability under conditions mimicking oxidative damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O4/c21-16-4-1-5-17(22)15(16)11-25-8-2-3-14(20(25)28)19(27)24-18-7-6-13(26(29)30)9-12(18)10-23/h1-9H,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJOVZZHFYJFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













